(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2,4,9-trimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-11-9-16-19(12(2)15(10-17(23)24)22(25)27-16)21-18(11)20(13(3)26-21)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPVAIAZJYNCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=C(O3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep organic reactions starting from simpler precursors. One common approach is the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential anti-inflammatory and antioxidant properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways . It may act as an inhibitor or activator of specific enzymes or receptors, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights structural differences and key molecular parameters among analogues:
Key Observations :
- Methyl Substitutions : The trimethyl derivative (target compound) exhibits higher lipophilicity compared to dimethyl analogues due to additional methyl groups at position 2. This may enhance membrane permeability but reduce aqueous solubility .
- The biphenyl variant () shows significantly higher molecular weight, suggesting distinct pharmacokinetic profiles.
Biological Activity
Basic Information
| Property | Value |
|---|---|
| Chemical Name | (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid |
| CAS Number | 853892-51-0 |
| Molecular Formula | C22H18O5 |
| Molecular Weight | 362.3753 g/mol |
Structural Characteristics
The structure of this compound features a furochromene core with various functional groups that may influence its interaction with biological systems. Its unique arrangement of methyl and phenyl groups contributes to its potential bioactivity.
The compound's mechanism of action is not fully elucidated but is believed to involve interactions with specific biological macromolecules such as enzymes and receptors. The presence of the furochromene structure suggests potential activity in modulating enzyme functions or receptor signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of furochromenes exhibit antimicrobial properties. For instance, research into similar compounds has shown effective inhibition against various bacterial strains, suggesting that (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid may possess similar capabilities.
Anti-inflammatory Properties
Compounds related to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Although specific data on this compound's COX inhibition is limited, the structural similarities to known inhibitors suggest a potential for anti-inflammatory activity.
In Vitro Studies
A study conducted on related furochromene derivatives demonstrated significant inhibition of COX enzymes in vitro. The most potent derivative showed an IC50 value of 150 nM for COX-2 with a high selectivity index over COX-1 . This indicates a promising avenue for exploring (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid as a therapeutic agent in inflammatory conditions.
Structure Activity Relationship (SAR)
Research on similar compounds has established a structure–activity relationship that highlights the importance of specific functional groups in enhancing bioactivity. The presence of the acetic acid moiety is hypothesized to increase solubility and bioavailability, potentially improving therapeutic efficacy.
Therapeutic Uses
Given its structural characteristics and preliminary findings regarding its biological activity, (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid could be explored for:
- Anti-inflammatory drugs targeting COX pathways.
- Antimicrobial agents against resistant bacterial strains.
- Antioxidants , due to the presence of phenolic structures that can scavenge free radicals.
Future Research Directions
Further studies are warranted to:
- Elucidate the precise mechanisms of action.
- Conduct in vivo studies to assess efficacy and safety profiles.
- Explore modifications to enhance activity or reduce toxicity.
Q & A
Q. What are the optimized synthetic routes for (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid, and how can yield be improved?
Methodological Answer: The synthesis typically involves a multi-step process, including Michael addition and cyclization reactions. Key parameters for optimization include:
- Catalyst Selection: Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.
- Solvent Systems: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature Control: Maintaining 60–80°C during cyclization minimizes side reactions.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
Reported yields under optimized conditions reach ~74% .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray Crystallography: SHELXL software refines crystal structures, resolving bond lengths and angles .
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C2, C4, C9).
- Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (C₂₂H₂₀O₅, MW 348.36 g/mol) .
Q. What initial bioactivity screening approaches are recommended?
Methodological Answer:
- Enzyme Inhibition Assays: Test modulation of COX-2 or MMP-9 activity using fluorometric substrates .
- Cell Proliferation Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Anti-inflammatory Models: LPS-induced RAW 264.7 macrophages to measure TNF-α suppression .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays: Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric methods.
- Standardized Protocols: Use identical cell lines (ATCC-validated) and culture conditions (e.g., 10% FBS in DMEM).
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across 3+ independent replicates .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., phenyl → 4-fluorophenyl) to assess steric/electronic effects .
- Computational Docking: Use AutoDock Vina to predict binding modes with targets like COX-2 (PDB: 5KIR).
- Pharmacophore Modeling: Identify critical functional groups (e.g., acetic acid moiety) for activity .
Q. What methodologies assess pharmacokinetic properties?
Methodological Answer:
Q. How is systematic toxicity profiling conducted?
Methodological Answer:
- In Vitro Cytotoxicity: Screen against HEK-293 cells to determine selectivity indices (IC₅₀ cancer/normal cells).
- Ames Test: Assess mutagenicity using TA98 and TA100 bacterial strains.
- In Vivo Acute Toxicity: OECD Guideline 423 in rodents (dose range: 10–1000 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
